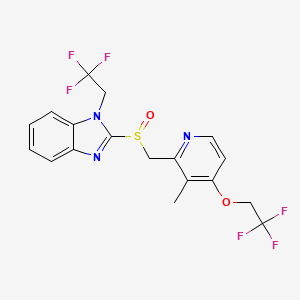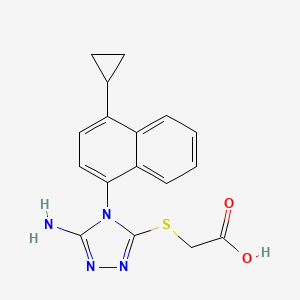
Lesinurad Impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesinurad Impurity 2 is an intermediate of Lesinurad . Its chemical name is 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Lesinurad . Lesinurad has a typical molecular architecture of fatty acid mimetics .
Scientific Research Applications
Impurity Identification in Synthesis Process
- An unexpected impurity of Lesinurad, similar to "Lesinurad Impurity 2", was identified during the synthetic process development. This impurity posed challenges due to its structural similarity with Lesinurad, making conventional separation methods inefficient. The impurity's formation was attributed to a chlorine impurity in a commercial brominating agent, highlighting the importance of purity in reagents used in pharmaceutical synthesis (Halama et al., 2018).
Impact on Analytical Methodologies
- Lesinurad, along with its impurities, was analyzed using advanced spectrophotometric and spectrofluorometric methods. The presence of impurities like "this compound" necessitates the development of specific and sensitive analytical techniques for the accurate quantification of Lesinurad in the presence of its degradation products (Attia et al., 2018).
Stability and Degradation Studies
- Lesinurad's stability under various conditions, including the presence of impurities, was investigated. The understanding of how Lesinurad and its impurities like "this compound" degrade under different conditions is crucial for developing stable and effective pharmaceutical formulations (Attia et al., 2018).
Mechanism of Action
Target of Action
Lesinurad primarily targets two proteins: the uric acid transporter 1 (URAT1) and the organic anion transporter 4 (OAT4) . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . By inhibiting these transporters, Lesinurad can effectively control the levels of uric acid in the body .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . This inhibition results in an increase in the excretion of uric acid, as the reuptake of uric acid from the renal tubules is reduced . Consequently, this leads to a decrease in serum uric acid levels .
Biochemical Pathways
The primary biochemical pathway affected by Lesinurad is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1 and OAT4, Lesinurad disrupts the reabsorption of uric acid, leading to increased uric acid excretion . This ultimately results in lower serum uric acid levels .
Pharmacokinetics
The pharmacokinetic properties of Lesinurad include its absorption, distribution, metabolism, and excretion (ADME). Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Approximately 30% to 40% of Lesinurad is excreted unchanged in urine
Result of Action
The primary result of Lesinurad’s action is a significant decrease in serum uric acid levels . This is achieved through increased urinary excretion of uric acid .
Biochemical Analysis
Biochemical Properties
Lesinurad Impurity 2 interacts with several enzymes and proteins in the body. It has been observed to significantly decrease serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity . These interactions suggest that this compound plays a role in purine metabolism, which is crucial for the regulation of uric acid levels .
Cellular Effects
This compound has been found to influence various cellular processes. It can reverse alterations in renal mURAT-1 and mOAT-1 expressions, as well as alterations in the immunoreactivity of Bcl2 . These effects suggest that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been observed to decrease the expression of Gda and PNP, which are involved in purine metabolism . This suggests that this compound may act as an inhibitor of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been found to result in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the administration of this compound resulted in a significant decrease in serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity in hyperuricemic mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . This interaction can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters such as mURAT-1 and mOAT-1, which are involved in the transport of uric acid .
Properties
IUPAC Name |
2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPEWHULFCRBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
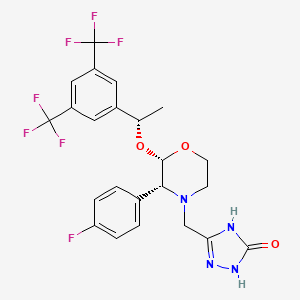




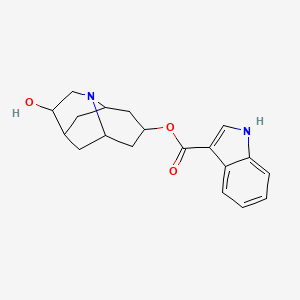
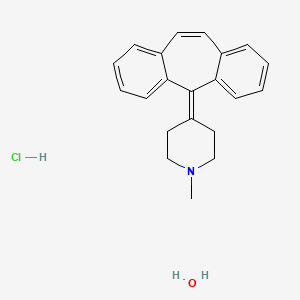
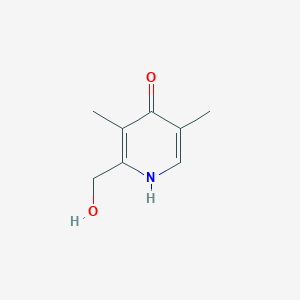
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)

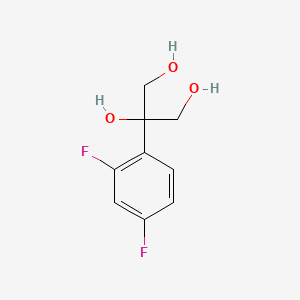
![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
